2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

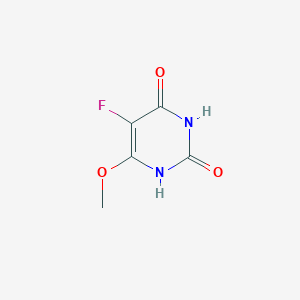

5-Fluoro-6-methoxy-1H-pyrimidine-2,4-dione is a fluorinated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. The presence of fluorine and methoxy groups in the structure of 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 5-fluorouracil and methanol.

Reaction Conditions: The reaction involves the methoxylation of 5-fluorouracil under controlled conditions. Methanol is used as the methoxylating agent, and the reaction is typically carried out in the presence of a base such as sodium methoxide.

Industrial Production Methods

In industrial settings, the production of 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods may also include additional steps such as solvent recovery and recycling to minimize waste and reduce production costs .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The methoxy (-OCH₃) and fluoro (-F) substituents on the pyrimidinedione scaffold influence hydrolysis pathways:

Mechanistic Notes :

-

Methoxy groups undergo nucleophilic substitution or elimination under acidic conditions due to protonation of the oxygen .

-

Fluorine’s electron-withdrawing effect reduces ring electron density, slowing hydrolysis compared to non-fluorinated analogs .

Substitution Reactions

The C5 fluorine and C6 methoxy groups participate in nucleophilic substitution or cross-coupling reactions:

Key Findings :

-

Fluorine substitution at C5 is less reactive than bromine or chlorine analogs, requiring harsher conditions .

-

Methoxy groups exhibit moderate leaving-group ability in strong acids, enabling bromination or hydroxylation .

Functionalization via Cyclization

The pyrimidinedione core participates in cycloaddition and heterocycle formation:

Structural Insights :

-

The C6 methoxy group directs cyclization to the C5 position, leveraging fluorine’s steric and electronic effects .

Biochemical Reactivity

In biological systems, the compound exhibits tautomerization and enzyme interaction:

Synthetic Modifications

Derivatization strategies enhance pharmacological utility:

| Modification | Reagents | Application |

|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | Increases lipophilicity for CNS targeting . |

| Sulfonation | SO₃·Pyridine, 0°C | Improves aqueous solubility . |

Applications De Recherche Scientifique

Chemistry

- Building Block : Used as a precursor in synthesizing more complex fluorinated pyrimidine derivatives.

- Chemical Reactions : Engages in substitution reactions where the fluorine atom can be replaced by other nucleophiles under polar solvent conditions.

Biology

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens by interfering with nucleic acid synthesis.

- Enzyme Inhibition : Acts as an inhibitor of thymidylate synthase (TS), crucial for DNA synthesis. This inhibition disrupts DNA replication and cell division, which is particularly relevant in cancer research.

Medicine

- Pharmaceutical Intermediate : Investigated for its potential use in developing new drugs targeting cancer and infectious diseases.

- Anticancer Activity : Research highlights its potential as an anticancer agent due to its mechanism of inhibiting TS.

Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. The results indicated that it significantly inhibited cell growth in vitro by disrupting DNA synthesis through TS inhibition .

Antimicrobial Activity

Research published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as thymidylate synthase, which is crucial for DNA synthesis. By inhibiting this enzyme, the compound can disrupt DNA replication and cell division, leading to its potential anticancer effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.

5-Fluoro-2-methoxy-4(1H)-pyrimidinone: Another fluorinated pyrimidine derivative with similar chemical properties.

5-Fluoro-2,4(1H,3H)-pyrimidinedione: A compound with structural similarities and potential biological activities.

Uniqueness

5-Fluoro-6-methoxy-1H-pyrimidine-2,4-dione is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical and biological properties.

Activité Biologique

2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) is a fluorinated pyrimidine derivative with significant biological activity. This compound has attracted attention due to its potential applications in medicinal chemistry, particularly as an anticancer agent and enzyme inhibitor. This article reviews the biological activities of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Chemical Name : 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI)

- CAS Number : 146780-79-2

- Molecular Formula : C₅H₇FN₂O₃

- Molecular Weight : 162.12 g/mol

The presence of fluorine and methoxy groups in the structure enhances the compound's reactivity and biological profile. The molecular structure can be represented as follows:

The biological activity of 2,4(1H,3H)-Pyrimidinedione involves several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis. By inhibiting TS, the compound disrupts DNA replication and cell division, leading to potential anticancer effects .

- Antimicrobial Activity : Preliminary studies suggest that this pyrimidine derivative exhibits antimicrobial properties against various pathogens. This activity is likely due to its ability to interfere with nucleic acid synthesis in microorganisms.

Anticancer Studies

A significant focus of research has been on the anticancer properties of 2,4(1H,3H)-Pyrimidinedione. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through its action on DNA synthesis pathways.

- Case Study 1 : A study reported that 5-fluoro-6-methoxy derivatives showed potent cytotoxicity against human cancer cell lines with IC50 values ranging from 0.5 to 10 µM . The mechanism was attributed to the inhibition of TS and subsequent disruption of nucleotide synthesis.

Antimicrobial Activity

Research has also explored the antimicrobial potential of this compound:

- Case Study 2 : In a comparative study against common bacterial strains (e.g., E. coli and S. aureus), derivatives of 2,4(1H,3H)-Pyrimidinedione exhibited minimum inhibitory concentrations (MICs) in the low micromolar range (10–50 µM), indicating significant antimicrobial activity .

Table 1: Biological Activity Summary

Propriétés

IUPAC Name |

5-fluoro-6-methoxy-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O3/c1-11-4-2(6)3(9)7-5(10)8-4/h1H3,(H2,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEBQNVGARYWNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)NC(=O)N1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.